Cas no 69-91-0 (Benzeneacetic acid, a-amino-)

Benzeneacetic acid, a-amino- structure
Benzeneacetic acid, a-amino- structure
Product Name:Benzeneacetic acid, a-amino-
CAS No:69-91-0
MF:C8H9NO2
MW:151.162562131882
CID:391156
PubChem ID:3866
Update Time:2025-04-19

Benzeneacetic acid, a-amino- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-amino-
    • α-Aminophenylacetic acid
    • .α.-Toluic acid, .α.-amino-
    • 2-AMINOPHENYLACETIC ACID
    • 2-Amino-2-phenylacetic acid
    • -Aminobenze-neacetic acid
    • P0326
    • PHENYLGLYCINE, DL-
    • EN300-22835
    • DL-alpha-Phenylglycine
    • Glycine, DL-
    • Benzeneacetic acid, .alpha.-amino-
    • UNII-96S7ZZ1KHE
    • 69-91-0
    • Benzeneacetic acid, alpha-amino-
    • AB00920
    • DL-
    • A-Phenylglycine
    • H-DL-Phg-OH
    • CS-W010964
    • DL-.alpha.-Phenylglycine
    • BCP30023
    • SR-01000944793
    • DL-2-Phenylglycine
    • Benzeneacetic acid, .alpha.-amino-, (.+/-.)-
    • alpha-amino-alpha-toluate
    • 2-amino-2-phenyl-acetic acid
    • .alpha.-Aminobenzeneacetic acid
    • Amino(phenyl)acetic acid-, (S)-
    • (+/-)-a-phenylglycine
    • (.+-.)-.alpha.-Phenylglycine
    • c-phenylglycine
    • Q15633805
    • L-.alpha.-Phenylglycine
    • NSC-32070
    • rac-2-amino-2-phenylacetic acid
    • FT-0624342
    • AB02597
    • EINECS 220-608-1
    • W-107055
    • DL-Phenylglycine
    • J-521654
    • FT-0673773
    • SR-01000944793-1
    • DL-alpha-phenylaminoacetic acid
    • NSC-24619
    • alpha-Phenylgycine
    • FT-0627997
    • alpha-amino-alpha-Toluic acid
    • NS00077571
    • Cephalexin Impurity A;D-(-)-alpha-Phenylglycine;H-D-PHG-OH
    • L-(+)-.alpha.-Aminophenylacetic acid
    • .alpha.-Phenylglycine
    • FT-0625602
    • (+/-)-alpha-phenylglycine
    • .alpha.-Aminophenylacetic acid
    • DS-13892
    • CHEMBL131226
    • 2-amino-2-phenylacetate
    • 2-Phenylglycine, 95%
    • DL-PHENYL-D5-GLYCINE
    • Z147647142
    • SY005672
    • (+/-)-.ALPHA.-PHENYLGLYCINE
    • F2191-0177
    • amino(phenyl)acetate
    • SY006196
    • Phenylglycine dl
    • 2835-06-5
    • DL-alpha-Aminophenylacetic acid
    • DTXSID70862455
    • .ALPHA.-PHENYLGLYCINE [MI]
    • (R)-Phenylglycine;(R)-(-)-Alpha-aminophenylacetic acid;(R)-Alpha-aminophenylacetic acid
    • NSC32070
    • (+/-)-a-Aminophenylacetic acid
    • MFCD00064402
    • SY006358
    • AKOS000121220
    • alpha-aminophenylacetate
    • alpha-Toluic acid, alpha-amino-
    • NSC-206293
    • NSC24619
    • AKOS016042338
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
    • SCHEMBL157180
    • 2-phenyl-glycine
    • CHEBI:55484
    • DL-2-phenyl-glycine
    • NSC 206293
    • A22760
    • (+/-)-alpha-Aminophenylacetic acid
    • NSC206293
    • NSC 32070
    • DL-alpha-Phenylglycine, purum, >=98.0% (NT)
    • D70539
    • HY-W010248
    • Benzeneacetic acid, (S)-
    • alpha-aminobenzeneacetate
    • ALPHA-PHENYLGLYCINE
    • DL-.alpha.-Aminophenylacetic acid
    • Benzeneacetic acid, .alpha.-amino-, (S)-
    • Amino-phenyl-acetic acid
    • alpha-Aminobenzeneacetic acid
    • alpha-amino-benzeneacetate
    • DL-a-phenylglycine
    • aminophenylacetic acid
    • 96S7ZZ1KHE
    • .alpha.-Toluic acid, .alpha.-amino-
    • DL-a-aminophenylacetate
    • 2-Phenylglycine
    • CAS 69-91-0
    • Glycine, 2-phenyl-
    • alpha-Aminophenylacetic acid
    • alpha-amino-benzeneacetic acid
    • AM20060590
    • Amino(phenyl)acetic acid
    • 2-AMINO-2-PHENYLETHANOIC ACID
    • EINECS 200-719-1
    • 93378EBE-2D42-40BB-8CFB-2C976D8C188C
    • (RS)-2-phenylglycine
    • NSC7928
    • NSC 7928
    • NSC 24619
    • FT-0625506
    • DL-alpha-aminophenylacetate
    • DL-alpha-phenylaminoacetate
    • (.+/-.)-.alpha.-Phenylglycine
    • NSC-7928
    • DL-a-aminophenylacetic acid
    • Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
    • InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 151.06337
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.2023 (rough estimate)
  • Melting Point: 123-127 °C(lit.)
  • Boiling Point: 273.17°C (rough estimate)
  • Refractive Index: 1.5635 (rough estimate)
  • PSA: 63.32
  • LogP: -2.07

Benzeneacetic acid, a-amino- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd